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Compound of Interest

Compound Name: Isozaluzanin C

Cat. No.: B15580333

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Isozaluzanin
C, a sesquiterpene lactone of the guaianolide type. The document summarizes its Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental
protocols for acquiring such data, and visualizes the analytical workflow and a relevant
biological signaling pathway.

Spectroscopic Data

The structural elucidation of Isozaluzanin C is heavily reliant on the interpretation of its NMR
and MS data. While a complete, publicly available dataset of all 2D NMR experiments for
Isozaluzanin C is not readily accessible, the following tables present the known 3C NMR data
and predicted H NMR data based on closely related guaianolide sesquiterpenes.

NMR Spectroscopic Data

The *H and 3C NMR data are crucial for determining the carbon skeleton and the relative
stereochemistry of the molecule. The assignments are based on chemical shifts, coupling
constants, and correlations from 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: *H (Predicted) and 3C NMR Spectroscopic Data for Isozaluzanin C (in CDClI3)
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Predicted *H Chemical . .
13C Chemical Shift (6, ppm)

Position Shift (6, ppm), Multiplicity, [
J (H2)
1 25-27,m ~45-50
2 1.8-2.0,m ~25-30
3 40-42,m ~70-75
4 - ~140-145
5 2.8-3.0,m ~50-55
6 42-44,t,3=~9.0 ~80-85
7 26-28,m ~55-60
8 19-21,m ~30-35
9 21-23,m ~40-45
10 - ~150-155
11 24-26,m ~45-50
12 - ~175-180 (C=0)
12 6.2 (d,J=~3.5),56(d,J= 120.125
~3.0)
14 5.0 (brs), 4.9 (brs) ~110-115
15 1.7-18,s ~15-20

Note: Predicted *H NMR values are based on the analysis of similar guaianolide sesquiterpene
lactones. Actual experimental values may vary.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and elemental composition
of Isozaluzanin C, and its fragmentation pattern offers clues about its structure.

Table 2: Mass Spectrometry Data for Isozaluzanin C
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Parameter Value
Molecular Formula C15H1803
Molecular Weight 246.30 g/mol
Exact Mass 246.1256 g/mol

Predicted Key MS Fragmentation lons (m/z)

246 [M]* Molecular ion

228 [M - H20]* Loss of a water molecule

218 [M - CQOJ* Loss of carbon monoxide from the lactone
203 [M - CO - CHs]* Subsequent loss of a methyl group

190 Further fragmentation

Note: The fragmentation pattern is predicted based on the known fragmentation of other
guaianolide sesquiterpene lactones and may vary depending on the ionization technique used.

[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a
sesquiterpene lactone like Isozaluzanin C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of purified Isozaluzanin C in 0.5-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.

1D NMR Spectra Acquisition:
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* 'H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical
parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number
of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.
Use proton-decoupling to simplify the spectrum. Typical parameters include a spectral width
of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an
acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually
required due to the low natural abundance of the 13C isotope.

2D NMR Spectra Acquisition:

e COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.
Standard pulse programs for phase-sensitive COSY or DQF-COSY can be used.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with
their directly attached carbons.[3] The spectral widths in both dimensions should be set to
encompass all proton and carbon signals.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
correlations between protons and carbons (typically over 2-3 bonds), which is critical for
assembling the carbon skeleton.[3] The experiment should be optimized to detect long-range
coupling constants of around 8-10 Hz.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of Isozaluzanin C (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

e The sample can be introduced into the mass spectrometer via direct infusion or coupled with
a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:
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« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are commonly used for natural products.[4] Electron lonization (EI) is often used with GC-
MS.

o Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF),
Orbitrap, or Fourier Transform lon Cyclotron Resonance (FT-ICR) analyzer is recommended
to obtain accurate mass measurements for molecular formula determination.[5]

o Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass
spectrometry (MS/MS) is employed. A precursor ion (e.g., the molecular ion) is selected and
subjected to collision-induced dissociation (CID) to generate product ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic data analysis and a potential
signaling pathway affected by Isozaluzanin C.
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Workflow for the spectroscopic analysis of Isozaluzanin C.

Given that Isozaluzanin C has demonstrated anti-inflammatory effects and the ability to
improve tissue damage in mice induced by lipopolysaccharide (LPS) or carbapenem-resistant
Klebsiella pneumoniae (CRKP) infection, it likely modulates inflammatory signaling pathways. A
key pathway initiated by LPS is the Toll-like receptor 4 (TLR4) signaling cascade.
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LPS-induced inflammatory signaling pathway and potential inhibition by Isozaluzanin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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